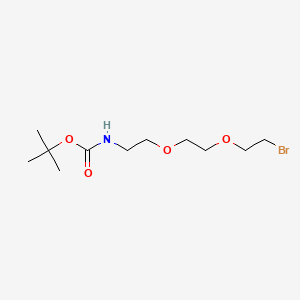

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BrNO4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWDCMKAMHBDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625864 | |

| Record name | tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165963-71-3 | |

| Record name | tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate: A Versatile Linker in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug development, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the role of the linker molecule is paramount. These linkers are not mere spacers; they are critical determinants of a drug conjugate's efficacy, selectivity, pharmacokinetics, and overall therapeutic window. Among the arsenal of available linkers, tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate has emerged as a key player. This heterobifunctional molecule, featuring a Boc-protected amine and a reactive bromoethyl terminus connected by a diethylene glycol (PEG2) spacer, offers a unique combination of properties that make it highly valuable for researchers and drug developers.

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate, its synthesis and characterization, reactivity, and its applications in the design and construction of complex therapeutic modalities.

Chemical Identity and Physicochemical Properties

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate, also commonly referred to as Boc-NH-PEG2-Br, is a well-defined chemical entity with the following identifiers and properties:

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate | [1][2] |

| CAS Number | 165963-71-3 | [1][2] |

| Molecular Formula | C₁₁H₂₂BrNO₄ | [1][2] |

| Molecular Weight | 312.20 g/mol | [1][2] |

| Appearance | Colorless to Yellow Liquid | [3] |

| Boiling Point | 382.832 °C at 760 mmHg | [1] |

| Density | 1.257 g/cm³ | [1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[1][4] |

Synthesis and Purification

The synthesis of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate is conceptually straightforward, typically involving the protection of an amine followed by etherification, or vice versa. A common synthetic route involves the reaction of 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate (Boc₂O) to protect the amine, followed by bromination of the terminal hydroxyl group. Alternatively, a Williamson ether synthesis approach can be employed by reacting a Boc-protected amino alcohol with a dihaloethane derivative.

Representative Synthetic Protocol:

A plausible synthetic route involves a two-step process starting from 2-(2-aminoethoxy)ethanol:

-

Boc Protection: 2-(2-aminoethoxy)ethanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate) in a solvent like dichloromethane (DCM) or a biphasic system. The reaction is typically carried out at room temperature.

-

Bromination: The resulting Boc-protected alcohol is then converted to the corresponding bromide. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃) in an appropriate solvent like DCM.

Purification:

Purification of the final product is typically achieved through column chromatography on silica gel.[5] The choice of eluent system depends on the polarity of the product and any remaining impurities, but a gradient of ethyl acetate in hexanes is often effective.

Characterization:

The structural integrity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the protons and carbons, confirming the presence of the Boc group, the PEG spacer, and the bromoethyl moiety.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the carbamate carbonyl group (around 1680-1720 cm⁻¹) and the C-O-C ether linkages.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Chemical Reactivity and Stability

The utility of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate lies in its orthogonal reactivity, allowing for sequential modifications at either end of the molecule.

Reactivity of the Bromoethyl Terminus:

The terminal bromide is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the conjugation of the linker to a variety of nucleophiles, including:

-

Thiols (-SH): React to form stable thioether bonds.

-

Amines (-NH₂): React to form secondary amines.

-

Alcohols (-OH) and Phenols (Ar-OH): Can react under basic conditions to form ether linkages.

The reactivity of the bromo group is central to its role in attaching the linker to a protein of interest or a ligand.

Reactivity of the Boc-Protected Amine:

The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine functionality.[6] It is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at the bromoethyl terminus without affecting the protected amine. The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane, to liberate the free amine for subsequent conjugation reactions.[7][]

Stability and Storage:

For long-term storage, it is recommended to keep tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate in a cool, dark place, preferably refrigerated at 2-8°C, and under an inert atmosphere to prevent degradation.[9] The compound may be sensitive to moisture and strong acids or bases.

Applications in Drug Development

The unique structural features of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate make it a highly sought-after building block in the development of sophisticated drug conjugates.

PROTACs (Proteolysis Targeting Chimeras):

PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in orienting the two ligands for effective ternary complex formation.

The PEG2 spacer in Boc-NH-PEG2-Br offers several advantages in PROTAC design:

-

Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often lipophilic PROTAC molecule, improving its overall physicochemical properties.[10]

-

Flexibility and Length: The length and flexibility of the linker are critical for optimal ternary complex formation. The PEG2 unit provides a defined and relatively flexible spacer.

-

Pharmacokinetics: The inclusion of a PEG linker can positively impact the pharmacokinetic profile of the PROTAC, potentially leading to improved exposure and efficacy.[11]

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Antibody-Drug Conjugates (ADCs):

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker's stability in circulation and its ability to release the payload at the target site are critical. The Boc-NH-PEG2-Br linker can be used to conjugate the drug to the antibody, with the PEG spacer potentially improving the ADC's solubility and stability.[6]

Conclusion

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate is a versatile and valuable tool for researchers and scientists in the field of drug development. Its well-defined structure, orthogonal reactivity, and the beneficial properties imparted by the PEG spacer make it an ideal choice for the construction of complex and highly functionalized molecules like PROTACs and ADCs. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective application in the design of next-generation therapeutics.

References

-

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate. PubChem. [Link]

-

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate. American Elements. [Link]

-

tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate. PubChem. [Link]

-

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate. Pharmaffiliates. [Link]

- Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate. PubChem. [Link]

-

EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

-

Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

PROTAC PEG Linkers. JenKem Technology USA. [Link]

-

From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. nbinno.com [nbinno.com]

- 7. creativepegworks.com [creativepegworks.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Monograph: tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate

Functional Role in Heterobifunctional Linkerology and PROTAC Design

Executive Summary

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the linker is no longer viewed as a passive connector but as a thermodynamic determinant of ternary complex stability. tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (CAS: 165963-71-3), frequently designated as Boc-PEG3-bromide , represents a "Goldilocks" scaffold in linkerology.

This guide dissects the physicochemical properties, synthetic utility, and strategic application of this molecule. It serves as a critical intermediate for researchers constructing Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), offering a precise balance of hydrophilicity (via the PEG backbone) and electrophilic reactivity (via the terminal bromide).

Chemical Identity & Structural Analysis

1.1 Physicochemical Profile

This molecule is a heterobifunctional crosslinker characterized by an acid-labile protecting group (Boc) on one terminus and an alkyl halide (Bromide) on the other, separated by a diethylene glycol spacer.[1][2]

| Property | Specification |

| IUPAC Name | tert-Butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate |

| Common Identifiers | Boc-PEG3-Br; Boc-PEG2-CH2CH2Br |

| CAS Number | 165963-71-3 |

| Molecular Formula | C₁₁H₂₂BrNO₄ |

| Molecular Weight | 312.20 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~382°C (Predicted) |

| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Sparingly soluble in water |

| Storage | -20°C (Hygroscopic; store under inert gas) |

1.2 Structural Functional Map

The utility of this molecule lies in its segmented reactivity. The diagram below illustrates the three distinct functional domains that govern its behavior in synthesis.

Figure 1: Functional decomposition of the linker. The Boc group shields the amine during base-mediated alkylation of the bromide.

Synthetic Routes & Production

High-purity synthesis of Boc-PEG3-Br is critical to avoid "deletion impurities" (missing PEG units) that complicate downstream purification.

2.1 The Appel Reaction Protocol (Preferred)

While tosylation is a viable route, the Appel reaction (Triphenylphosphine/CBr₄) offers a milder conversion of the precursor alcohol to the bromide without disturbing the Boc group.

Reagents:

-

Precursor: tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-PEG3-OH).

-

Halogen Source: Carbon Tetrabromide (CBr₄).[3]

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

Preparation: Dissolve Boc-PEG3-OH (1.0 eq) and CBr₄ (1.25 eq) in anhydrous DCM at 0°C under nitrogen atmosphere.

-

Addition: Slowly add PPh₃ (1.5 eq) dissolved in DCM dropwise. Critical Causality: The dropwise addition controls the exotherm and prevents the formation of elimination side-products (alkenes).

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 2–4 hours. Monitor via TLC (stain with Ninhydrin or KMnO₄).

-

Quench: Add saturated NaHCO₃ solution.

-

Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.

-

Purification: The major byproduct is Triphenylphosphine oxide (TPPO). Use flash column chromatography (Hexane/EtOAc gradient). TPPO typically elutes later than the non-polar bromide product.

2.2 Synthesis Workflow Diagram

Figure 2: Synthetic pathway via Appel Reaction converting the hydroxyl terminus to an alkyl bromide.

Application in PROTAC Design (Linkerology)

The primary application of Boc-PEG3-Br is in the assembly of PROTACs.[1] The "PEG3" length is statistically significant; it often provides the optimal distance (approx. 10–12 Å) to span the gap between an E3 ligase (e.g., Cereblon) and a Target Protein without inducing steric clashes.

3.1 Mechanism of Conjugation

The synthesis of a PROTAC using this linker typically follows a "Linear Assembly" strategy.

-

Step A (Alkylation): The bromide undergoes SN2 displacement by a nucleophile (e.g., a phenolic hydroxyl group on a Warhead or E3 Ligand).

-

Conditions: K₂CO₃ or Cs₂CO₃ in DMF at 60°C.

-

Note: The Boc group remains intact here.

-

-

Step B (Deprotection): Removal of the Boc group to reveal the primary amine.

-

Conditions: TFA/DCM (1:1) or HCl in Dioxane.

-

-

Step C (Amide Coupling): The newly revealed amine is coupled to the carboxylic acid of the second ligand.

3.2 PROTAC Assembly Workflow

Figure 3: Convergent synthesis workflow for PROTAC generation using Boc-PEG3-Br.

Quality Control & Characterization

To ensure the integrity of the linker before conjugation, the following diagnostic signals must be verified via 1H NMR (CDCl₃, 400 MHz) .

| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Interpretation |

| Boc-CH₃ | ~1.44 ppm | Singlet | 9H | Confirms presence of protecting group. |

| CH₂-Br | ~3.45 ppm | Triplet | 2H | Diagnostic for successful bromination. (Shift from ~3.7 ppm in alcohol). |

| CH₂-N | ~3.31 ppm | Multiplet | 2H | Alpha to the carbamate nitrogen. |

| PEG Backbone | 3.55 – 3.65 ppm | Multiplet | ~8H | Confirms PEG chain integrity. |

Self-Validating Check: If the triplet at 3.45 ppm is absent or shifted upfield to ~3.7 ppm, the reaction is incomplete (residual alcohol). If new alkene peaks appear at 5.0–6.0 ppm, elimination has occurred due to excessive heat or base.

References

-

Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.

-

Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry.[6] Signal Transduction and Targeted Therapy, 4, 64.

-

Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.

-

PubChem. (n.d.). Compound Summary for CAS 165963-71-3.[1][2][8][9] National Library of Medicine.

Sources

- 1. tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate | 165963-71-3 | Benchchem [benchchem.com]

- 2. leapchem.com [leapchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. biochempeg.com [biochempeg.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate in Chimeric Small Molecule Synthesis

[1][2]

Executive Summary

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (CAS: 165963-71-3), commonly referred to in the industry as Boc-PEG3-bromide or Boc-NH-PEG3-Br , is a high-value heterobifunctional crosslinker.[1][2] It represents a critical class of "linkerology" tools used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2]

Its structural utility lies in its duality:

-

Electrophilic Terminus (Alkyl Bromide): Enables rapid

coupling with nucleophilic ligands (phenols, amines).[1] -

Protected Nucleophilic Terminus (Boc-Amine): Provides a latent amine for subsequent conjugation after acidic deprotection.[1]

-

PEG Spacer: The triethylene glycol backbone confers essential water solubility and thermodynamic flexibility, mitigating the "molecular obesity" (high logP) often associated with bifunctional drugs.

Structural Identity & Physicochemical Profile[1][2]

Accurate characterization is the bedrock of reproducible synthesis. The following data aggregates experimental and predicted values for CAS 165963-71-3.[1][2][3]

| Property | Value / Description |

| IUPAC Name | tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate |

| Common Identifiers | Boc-PEG3-Br; Boc-NH-PEG3-Bromide |

| Molecular Formula | |

| Molecular Weight | 312.20 g/mol |

| Appearance | Colorless to pale yellow oil |

| Density | ~1.257 g/cm³ |

| Boiling Point | ~382°C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, THF, DMF, DMSO; Sparingly soluble in water |

| Storage | -20°C, Hygroscopic, Light Sensitive |

Synthetic Routes & Mechanistic Insight

The synthesis of tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate generally proceeds from the asymmetric functionalization of triethylene glycol derivatives.[1][2] The most robust route involves the Appel Reaction , favored for its ability to invert stereochemistry (irrelevant here for achiral PEG) and replace hydroxyls with halides under mild, neutral conditions.

The Pathway

The synthesis targets the conversion of the terminal alcohol of N-Boc-triethylene glycol amine into a bromide.[2]

Figure 1: Synthetic workflow converting amino-PEG-alcohol to the target Boc-PEG-bromide.

Mechanistic Causality

-

Boc Protection: The starting material, 2-[2-(2-aminoethoxy)ethoxy]ethanol, contains both a primary amine and a primary alcohol.[1][2]

is used because it selectively reacts with the more nucleophilic amine over the alcohol under basic conditions (TEA/DCM), preventing polymerization. -

Appel Bromination: The conversion of the hydroxyl group to bromide uses Triphenylphosphine (

) and Carbon Tetrabromide (-

Why this method? Unlike using harsh acids (HBr), the Appel reaction operates at near-neutral pH, preserving the acid-sensitive Boc group.[1][2]

-

Mechanism:[1][4][5][6][7][8][9]

attacks

-

Application in Drug Discovery: PROTAC Linkerology

The primary utility of this molecule is in the construction of PROTACs . A PROTAC molecule must span the distance between an E3 ligase (e.g., Cereblon or VHL) and a Target Protein of Interest (POI).

The "Goldilocks" Zone

The length of the linker is critical.

-

Too Short: Steric clash prevents the formation of the ternary complex (POI-PROTAC-E3).[1][2]

-

Too Long: The molecule collapses on itself (entropic penalty), or the complex forms but fails to induce the necessary protein-protein interactions for ubiquitination.

-

Boc-PEG3-Br (The Topic): Provides a ~10-12 Å reach.[1][2] This is often the starting point for "linker scans" in medicinal chemistry because it offers moderate length and high hydrophilicity.

Assembly Workflow

The following diagram illustrates how this specific linker is employed to join a phenolic Warhead (Target Ligand) to an E3 Ligase Ligand.

Figure 2: Convergent synthesis strategy utilizing Boc-PEG3-Br to assemble a functional PROTAC.

Experimental Protocols

Safety Note: tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate is an alkylating agent.[1][2] Handle in a fume hood with gloves.

Protocol A: Coupling to a Phenolic Payload

This protocol describes attaching the linker to a drug molecule containing a phenol group (e.g., an Estradiol derivative or a Flavonoid).

-

Preparation: Dissolve the Phenolic Ligand (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Base Activation: Add Potassium Carbonate (

, 3.0 eq) or Cesium Carbonate ( -

Linker Addition: Add tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (1.2 eq) dissolved in minimal DMF dropwise.

-

Expert Tip: Adding catalytic Potassium Iodide (KI, 0.1 eq) can accelerate the reaction via the Finkelstein reaction (in situ conversion of Br to I, a better leaving group).

-

-

Reaction: Heat to 60°C under

atmosphere. Monitor by LC-MS (typically 4–12 hours).[1][2] -

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over

.[8] -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Boc Deprotection

Once the linker is attached, the amine must be exposed for the next coupling step.

-

Dissolution: Dissolve the Boc-protected intermediate in Dichloromethane (DCM).

-

Acidolysis: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution (e.g., 1 mL TFA per 4 mL DCM).[1]

-

Reaction: Stir at RT for 1–2 hours. Monitor for disappearance of the +100 mass unit (Boc) by LC-MS.[1][2]

-

Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene or DCM (x3) to remove residual TFA.[1] The product is usually isolated as a TFA salt, ready for immediate coupling.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22471886, tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate.[1][2] Retrieved January 30, 2026 from [Link][1][2]

-

Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. [Link][1]

-

Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy.[10] [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Expert Opinion on Drug Discovery. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 3. 165963-71-3 | CAS DataBase [m.chemicalbook.com]

- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Appel reaction - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Appel Reaction [organic-chemistry.org]

- 10. biochempeg.com [biochempeg.com]

Technical Guide: Solubility & Handling of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate

[1]

Executive Summary

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (commonly referred to as Boc-PEG2-Br or N-Boc-2-(2-(2-bromoethoxy)ethoxy)ethylamine ) is a critical heterobifunctional crosslinker used extensively in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).[1]

Its structural duality—featuring a lipophilic Boc-protected amine and a reactive alkyl bromide separated by a hydrophilic polyethylene glycol (PEG) spacer—creates a unique solubility profile.[1] While the PEG chain imparts some hydrophilic character, the terminal hydrophobic groups render the molecule primarily soluble in organic solvents. Understanding this amphiphilic balance is decisive for optimizing nucleophilic substitution reactions and downstream purification.

This guide provides a validated framework for solvent selection, stock solution preparation, and extraction protocols, ensuring high recovery and structural integrity.

Physicochemical Profile

The solubility behavior of Boc-PEG2-Br is dictated by the competition between its polar ether backbone and its non-polar termini.[1]

| Parameter | Specification |

| CAS Number | 165963-71-3 |

| Molecular Formula | C₁₁H₂₂BrNO₄ |

| Molecular Weight | 312.20 g/mol |

| Physical State | Colorless to light yellow liquid |

| LogP (Predicted) | ~1.2 to 1.4 (Moderately Lipophilic) |

| Reactive Groups | Alkyl Bromide (Electrophile), Boc-Carbamate (Acid-labile PG) |

Solubility Matrix

Data synthesized from experimental handling and structural analysis.

| Solvent Class | Representative Solvents | Solubility Status | Experimental Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Primary reaction media; Stock solutions.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Synthesis, liquid-liquid extraction (organic phase).[1] |

| Esters | Ethyl Acetate (EtOAc) | High | Extraction, chromatography eluent. |

| Protic | Methanol, Ethanol | Moderate to High | Soluble, but avoid for SN2 reactions involving strong nucleophiles to prevent solvolysis. |

| Aqueous | Water, PBS | Low / Insoluble | Immiscible. Used as the wash phase in extractions. |

| Non-Polar | Hexanes, Heptane | Low | Used as an antisolvent or to wash away impurities. |

Solubility Decision Tree & Workflow

The following diagram illustrates the logical flow for solvent selection based on the experimental stage (Storage, Reaction, or Purification).

Figure 1: Decision matrix for solvent selection ensuring stability and reactivity optimization.[1]

Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Create a stable, high-concentration stock for aliquoting.

-

Container Selection: Use a glass vial with a PTFE-lined cap.[1] Avoid polystyrene.[1]

-

Solvent: Anhydrous DMSO or DMF (Grade ≥99.8%).

-

Method:

-

Weigh the target mass of Boc-PEG2-Br (liquid).[1]

-

Add solvent to achieve a concentration of 50–100 mg/mL .

-

Vortex for 30 seconds. The liquid should dissolve instantly, forming a clear solution.

-

-

Storage: Purge with Nitrogen/Argon, seal tightly, and store at -20°C .

-

Note: DMSO stocks freeze at this temperature.[1] Thaw completely at room temperature before use.

-

Protocol B: Liquid-Liquid Extraction (Workup)

Objective: Remove salts and polar impurities after a reaction.[1]

-

Dilution: Dilute the reaction mixture (often in DMF) with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] A ratio of 10:1 (Solvent:Reaction Vol) is recommended to minimize DMF carryover.[1]

-

Wash 1 (Water): Wash the organic layer with distilled water.[1] The Boc-PEG2-Br will remain in the organic layer due to the lipophilic Boc and Bromide groups.[1]

-

Wash 2 (Brine): Wash with saturated NaCl solution to remove residual water and DMF.[1]

-

Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Filter and evaporate solvent under reduced pressure (Rotavap) at <40°C.

Critical Handling & Stability Factors

Hydrolytic Stability (The Bromide Risk)

The primary stability risk is the hydrolysis of the alkyl bromide to an alcohol, rendering the linker inert for nucleophilic substitution.

-

Risk Factor: High pH (Basic) aqueous conditions or prolonged exposure to nucleophilic solvents (methanol/water) at elevated temperatures.[1]

-

Mitigation: Perform reactions in anhydrous conditions. During extraction, keep the aqueous wash neutral or slightly acidic; avoid strong bases.

Boc Group Sensitivity

-

Acid Sensitivity: The Boc group is acid-labile.[1] Avoid using acidic aqueous washes (e.g., 1M HCl) during purification, as this may deprotect the amine prematurely.[1]

-

Thermal Sensitivity: While stable at room temperature, avoid heating >60°C for extended periods, especially in the presence of Lewis acids.

Hygroscopicity

The PEG backbone attracts moisture.[1]

Synthesis Pathway Visualization

The following diagram details the typical usage of Boc-PEG2-Br in a PROTAC synthesis workflow, highlighting the solubility transitions.

Figure 2: Transformation of solubility properties during PROTAC linker synthesis.

References

-

American Elements. (n.d.).[1] tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate Safety Data Sheet. Retrieved January 30, 2026, from [Link][1]

-

PubChem. (2025).[1][3] tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate (CID 22471886).[1][3][4] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

Sources

- 1. tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | C13H26BrNO5 | CID 29974540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.prd.echannel.linde.com [static.prd.echannel.linde.com]

- 3. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

Technical Guide: Spectral Characterization of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate

[1][2]

Executive Summary

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (CAS: 165963-71-3), often referred to as Boc-NH-PEG2-Br or N-Boc-PEG2-bromide , is a critical bifunctional linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).[1][2][3][4] Its structure features a Boc-protected amine on one terminus and an alkyl bromide on the other, separated by a polyethylene glycol (PEG) spacer.[1][2][4][5][]

This guide provides an in-depth analysis of its spectral signature (NMR, IR, MS) to assist researchers in structural validation and quality control.[1][2] The presence of the bromine atom introduces unique isotopic patterns in Mass Spectrometry, while the PEG backbone presents specific multiplets in Proton NMR that require careful integration.[2]

Compound Profile & Properties

| Property | Detail |

| IUPAC Name | tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate |

| Common Synonyms | Boc-NH-PEG2-Br; 2-[2-(2-Boc-aminoethoxy)ethoxy]ethyl bromide |

| CAS Number | 165963-71-3 (Bromide form) (Note: Do not confuse with CAS 101187-40-0, which is the amine precursor) |

| Molecular Formula | C₁₁H₂₂BrNO₄ |

| Molecular Weight | 312.20 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO, Methanol |

Synthesis & Impurity Origins

Understanding the synthesis is vital for interpreting spectral impurities.[1][2] This compound is typically synthesized from Boc-amino-PEG2-alcohol via the Appel reaction (CBr₄/PPh₃) or by mesylation/tosylation followed by halide exchange.[1][2]

Synthesis Workflow (DOT Diagram)

Caption: Synthesis pathway highlighting potential impurities visible in spectral data.

Spectral Atlas

Proton NMR (¹H NMR)

The ¹H NMR spectrum in Chloroform-d (CDCl₃) is characterized by the intense Boc singlet and the distinct splitting of the PEG chain due to the terminal functional groups.[1][2]

Solvent: CDCl₃ (referenced to 7.26 ppm) Frequency: 400 MHz[1][2]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 1.44 | Singlet (s) | 9H | Boc -C(CH₃)₃ | Characteristic intense singlet.[1][2] |

| 3.31 | Broad q or m | 2H | -CH₂-NH- | Methylene adjacent to the carbamate nitrogen.[1] |

| 3.47 | Triplet (t) | 2H | -CH₂-Br | Diagnostic Peak.[1][2] Distinct triplet due to Br deshielding.[1][2] |

| 3.54 - 3.68 | Multiplet (m) | 6H | PEG Backbone | Internal -O-CH₂-CH₂-O- protons.[1][2] |

| 3.81 | Triplet (t) | 2H | -O-CH₂- | Methylene adjacent to the bromo-ethyl group.[1][2] |

| 5.05 | Broad (br s) | 1H | -NH- | Carbamate proton (exchangeable).[1][2] |

Expert Insight:

-

The "Bromide Shift": The triplet at 3.47 ppm is the most critical confirmation of the bromide substitution. If this peak is at ~3.7 ppm, the reaction may be incomplete (alcohol starting material).[1][2]

-

Coupling: The triplet at 3.47 ppm couples with the triplet at 3.81 ppm (

Hz).[1][2]

Carbon NMR (¹³C NMR)

The ¹³C spectrum confirms the carbon skeleton and the presence of the carbamate carbonyl.[1][2]

Solvent: CDCl₃ (referenced to 77.16 ppm)[1][2]

| Shift (δ ppm) | Assignment | Notes |

| 28.4 | Boc -C(CH₃)₃ | Intense signal for the three methyl groups.[1][2] |

| 30.3 | -CH₂-Br | Diagnostic Peak.[1] Upfield shift due to the heavy atom effect of Bromine.[2] |

| 40.3 | -CH₂-NH- | Methylene adjacent to nitrogen.[1] |

| 70.0 - 71.2 | PEG (-O-CH₂-) | Cluster of peaks for the ether backbone.[1][2] |

| 79.2 | Boc Quaternary C | The tertiary carbon of the t-butyl group.[1][2] |

| 156.0 | C=O (Carbamate) | Carbonyl carbon signal.[1][2][3] |

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogen presence via isotopic abundance.[1][2]

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

-

Observed Ions:

Isotopic Pattern Rule: Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1][2]

-

Result: The molecular ion peak will appear as a doublet of equal intensity (1:1 ratio) separated by 2 mass units (m/z 312 and 314).[1][2] Absence of this 1:1 pattern indicates loss of bromine.

Infrared Spectroscopy (FT-IR)

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh approximately 10-15 mg of the yellow oil.

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d).

-

Tube: Transfer to a clean, dry 5mm NMR tube.

-

Acquisition: Run standard proton sequence (16 scans).

Protocol B: Handling & Storage

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The bromide is an alkylating agent and can degrade over time or react with moisture.[1][2]

-

Safety: This compound is an alkylating agent .[1][2] Wear gloves, goggles, and work in a fume hood.[1][2] It may act as a lachrymator (tear-inducing).[1][2]

Troubleshooting & Impurity Analysis

| Observation | Potential Cause | Remediation |

| Triplet at 3.75 ppm instead of 3.47 ppm | Unreacted Alcohol (Starting Material) | Reaction incomplete.[1][2] Extend time or add more CBr₄/PPh₃. |

| Multiplets at 5.8 - 6.2 ppm | Vinyl Impurity (Elimination Product) | Caused by harsh basic conditions or overheating.[1][2] Purify via silica column.[1][2] |

| Loss of 1:1 MS Pattern | Hydrolysis or Debromination | Check storage conditions; moisture may have displaced the bromide.[2] |

| Extra Singlet at ~1.5 ppm | Residual t-Butanol or Boc-anhydride | Dry sample under high vacuum or wash with dilute acid/base if applicable.[1] |

References

-

PubChem Compound Summary. "tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate (CID 22471886)."[1][2] National Center for Biotechnology Information.[1][2] Accessed Jan 30, 2026.[1][2] Link

-

ChemicalBook. "165963-71-3 Spectral Data and Properties."[1][2][5] ChemicalBook CAS Database. Accessed Jan 30, 2026.[1][2] Link

-

BenchChem. "Application Notes for Boc-NH-PEG2-Br Linkers in PROTAC Synthesis." BenchChem Technical Library. Accessed Jan 30, 2026.[1][2] Link[1][2]

-

Doc Brown's Chemistry. "NMR Analysis of Bromo-ethers and Alkyl Bromides." Advanced Organic Chemistry Notes. Accessed Jan 30, 2026.[1][2] Link

Sources

- 1. tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | C13H26BrNO5 | CID 29974540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 165963-71-3|tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. 165963-71-3 | CAS DataBase [m.chemicalbook.com]

Methodological & Application

Synthesis of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate

Application Note: High-Fidelity

Abstract & Strategic Significance

This technical guide details the optimized synthesis of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (CAS: 165963-71-3), a critical heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Why this Molecule? In modern drug discovery, linker physicochemical properties dictate the success of bifunctional molecules. This specific "PEG2-spacer" (containing two internal ether oxygens and a 6-carbon backbone) offers a precise balance between hydrophilicity—improving aqueous solubility of lipophilic warheads—and chain length (approx. 9-10 Å), which is often optimal for E3 ligase-target protein ternary complex formation.

Synthetic Strategy: Unlike commercial routes that may rely on expensive, pre-functionalized glycols, this protocol utilizes a cost-effective, two-step "Protect-Activate" strategy starting from 2-[2-(2-aminoethoxy)ethoxy]ethanol .

-

Chemoselective Protection: Kinetic control is used to protect the primary amine with a Boc group in the presence of a free hydroxyl.

-

Nucleophilic Substitution: Conversion of the terminal alcohol to an alkyl bromide using the Appel Reaction (Triphenylphosphine/Carbon Tetrabromide).[1] This method is selected over sulfonate displacement (Mesyl/Tosyl) for laboratory-scale (<10g) synthesis due to its mild conditions (neutral pH) and single-step efficiency, minimizing thermal degradation of the PEG chain.

Material Safety & Preparation

Hazard Warning:

-

Alkyl Bromides: The final product is a potential alkylating agent. Handle with extreme caution in a fume hood.

-

Carbon Tetrabromide (CBr4): Toxic and volatile.

-

Triphenylphosphine (PPh3): Sensitizer.

Reagents Table:

| Reagent | CAS No.[2][3][4][5][6][7] | MW ( g/mol ) | Role | Equiv. |

| 2-[2-(2-aminoethoxy)ethoxy]ethanol | 6338-55-2 | 149.19 | Starting Material | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | Protecting Group | 1.1 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | Base | 1.5 |

| Carbon Tetrabromide (CBr₄) | 558-13-4 | 331.63 | Brominating Agent | 1.25 |

| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | Reductant | 1.25 |

| Dichloromethane (DCM) | 75-09-2 | - | Solvent | - |

Detailed Experimental Protocol

Phase 1: Synthesis of tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

Target Intermediate: C₁₁H₂₃NO₅ (MW: 249.30)

Rationale: The starting material contains both an amine and an alcohol.[8][9][10] The amine is significantly more nucleophilic. By maintaining a slightly basic environment (TEA) and adding Boc₂O slowly at low temperature, we prevent O-acylation (carbonate formation).

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 2-[2-(2-aminoethoxy)ethoxy]ethanol (10.0 g, 67.0 mmol) in anhydrous DCM (150 mL).

-

Base Addition: Add Triethylamine (14.0 mL, 100.5 mmol) and cool the solution to 0°C in an ice bath.

-

Protection: Dissolve Boc₂O (16.1 g, 73.7 mmol) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.

-

Critical Control Point: Rapid addition causes localized heating, increasing the risk of side reactions.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin). The starting amine spot (baseline) should disappear.

-

Workup:

-

Wash the organic layer with 1M citric acid (2 x 100 mL) to remove excess amine/TEA.

-

Wash with saturated NaHCO₃ (100 mL) and Brine (100 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Result: Colorless to pale yellow oil. Yield is typically >90%.[6][11] Used directly in Phase 2 without column chromatography if purity >95% by ¹H NMR.

Phase 2: Conversion to tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate

Target Product: C₁₁H₂₂BrNO₄ (MW: 312.20)

Rationale: The Appel reaction transforms the hydroxyl group into a bromide with inversion of configuration (irrelevant here for achiral PEG) under neutral conditions. This avoids the strong acids (HBr) or high heat required for other methods.

-

Setup: Charge a 500 mL RBF with the Intermediate Alcohol from Phase 1 (approx. 15.0 g, 60.0 mmol) and CBr₄ (24.9 g, 75.0 mmol). Dissolve in anhydrous DCM (200 mL).

-

Cooling: Cool the mixture to 0°C .

-

Activation: Add Triphenylphosphine (PPh₃) (19.7 g, 75.0 mmol) portion-wise over 20 minutes.

-

Observation: The solution will turn slightly yellow. A mild exotherm will occur.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for an additional 2-3 hours.

-

Monitoring: TLC (30% EtOAc in Hexanes). The polar alcohol spot will be replaced by a less polar product spot (Rf ~0.6).

-

-

Quench & Workup:

-

Purification (Critical Step):

-

The crude residue contains residual Ph₃PO, which is difficult to remove.

-

Flash Chromatography: Silica gel column.

-

Gradient: 0% → 30% Ethyl Acetate in Hexanes.

-

Note: The bromide elutes early. Ph₃PO elutes much later (requires highly polar solvent).

-

-

Final Processing: Concentrate pure fractions to yield a clear, colorless oil.

Characterization & Data Analysis

Expected Yield: 75-85% (over two steps).

Spectroscopic Data (Validation):

| Technique | Diagnostic Signal | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H) | Boc t-Butyl protons |

| δ 3.31 (q, 2H) | CH₂ -NH (carbamate alpha) | |

| δ 3.47 (t, 2H) | CH₂ -Br (bromide alpha) | |

| δ 3.55 - 3.68 (m, 6H) | PEG Ether backbone protons | |

| δ 3.81 (t, 2H) | CH₂ -O (adjacent to bromide alpha) | |

| δ 5.05 (br s, 1H) | NH (Carbamate) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 28.4 | Boc Methyls |

| δ 30.3 | C H₂-Br | |

| δ 40.4 | C H₂-NH | |

| δ 70.0 - 71.2 | PEG Ether Carbons | |

| δ 79.2 | Boc Quaternary Carbon | |

| δ 156.0 | Carbamate C=O |

Visual Workflow (Graphviz)

Caption: Optimized synthetic workflow for Boc-PEG2-Br, highlighting the critical purification step to remove phosphine oxide byproducts.

Troubleshooting & Storage

-

Issue: Low Yield in Step 2.

-

Cause: Incomplete conversion or hydrolysis of CBr4.

-

Solution: Ensure reagents are anhydrous.[9] Increase PPh3/CBr4 to 1.5 equivalents.

-

-

Issue: Product contains white solid.

-

Cause: Residual Ph₃PO.

-

Solution: Dissolve product in minimal cold ether/hexanes and filter again, or repeat column chromatography with a strictly non-polar gradient start.

-

-

Storage:

-

Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Stability: >1 year if kept dry. Moisture can cause slow hydrolysis of the bromide.

-

References

-

PubChem. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate (CAS 165963-71-3).[6][7] National Library of Medicine. Available at: [Link][7]

-

Organic Chemistry Portal. Appel Reaction: Mechanism and Protocols. Available at: [Link]

Sources

- 1. Appel Reaction [organic-chemistry.org]

- 2. purepeg.com [purepeg.com]

- 3. medkoo.com [medkoo.com]

- 4. medkoo.com [medkoo.com]

- 5. benchchem.com [benchchem.com]

- 6. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. egrove.olemiss.edu [egrove.olemiss.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biochempeg.com [biochempeg.com]

- 11. tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate | C13H26BrNO5 | CID 29974540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]

Application Note: Strategic Utilization of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate in PROTAC Synthesis

This application note provides a comprehensive technical guide for the utilization of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (CAS: 165963-71-3) in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Executive Summary

In the rational design of PROTACs, the linker is not merely a bridge but a critical determinant of ternary complex stability, cell permeability, and degradation efficiency. tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate represents a high-utility, heterobifunctional PEG linker. Its structure features a Boc-protected primary amine and an alkyl bromide , providing orthogonal reactivity that enables convergent synthesis strategies.

This guide details the specific protocols for leveraging this linker to couple an E3 ligase ligand (e.g., Thalidomide, VHL ligand) with a Protein of Interest (POI) ligand.

Chemical Identity & Strategic Advantages

Structural Analysis[1]

-

Linker Length: ~9-10 Å (extended conformation). The 8-atom chain (excluding Boc) provides sufficient flexibility to span the gap between E3 ligase and POI without inducing excessive entropic penalties.

-

Hydrophilicity: The diethylene glycol (PEG2) core improves the water solubility of the final PROTAC, counteracting the lipophilicity often associated with warheads and E3 ligands.

Retrosynthetic Logic

The compound is designed for Sequential Functionalization :

-

Electrophilic Site (Alkyl Bromide): Reacts via SN2 substitution with nucleophiles (phenols, amines, thiols) on Ligand A.

-

Protected Nucleophile (Boc-Amine): Following deprotection, the primary amine reacts with electrophiles (carboxylic acids, activated esters) on Ligand B.

Decision Matrix: Which End First?

-

Recommended Route:Alkylation First. The Boc group is stable to basic alkylation conditions (K₂CO₃/DMF), whereas the alkyl bromide is liable to hydrolysis or side reactions if the amine is deprotected first.

Handling & Stability

| Property | Specification |

| Physical State | Colorless to pale yellow liquid |

| Storage | 2–8°C (Short term); -20°C (Long term). Store under inert gas (Ar/N₂). |

| Stability | Moisture sensitive (bromide hydrolysis). Light sensitive (slow degradation). |

| Safety | Warning: Skin/Eye/Respiratory Irritant.[1] H315, H319, H335.[5] |

Experimental Protocols

Workflow Visualization

The following diagram illustrates the standard convergent synthesis workflow using this linker.

Caption: Standard "Alkylation-First" synthesis route for PROTACs using Boc-PEG2-Bromide.

Protocol 1: SN2 Alkylation of Ligand A (Phenol/Amine)

Objective: Attach the linker to the first ligand (e.g., a phenol-containing VHL ligand) via the bromide terminus.

Reagents:

-

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (1.2 – 1.5 equivalents)

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Solvent: Anhydrous DMF or Acetonitrile (MeCN)

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate sluggish reactions (Finkelstein reaction in situ).

Procedure:

-

Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve Ligand A (1.0 mmol) in anhydrous DMF (5–10 mL).

-

Deprotonation: Add K₂CO₃ (2.0–3.0 mmol). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide/anion.

-

Addition: Add tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (1.2 mmol) dropwise.

-

Expert Tip: If the ligand is valuable, use excess linker (1.5 eq) to drive completion.

-

-

Reaction: Heat the mixture to 60°C . Monitor via LC-MS or TLC.

-

Time: Typically 4–16 hours.

-

Monitoring: Look for the disappearance of Ligand A and the appearance of the Boc-protected adduct [M+H]⁺ = Ligand + 232 Da (loss of HBr, addition of linker).

-

-

Work-up: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol 2: Boc Deprotection

Objective: Reveal the primary amine for the final coupling.

Reagents:

-

Trifluoroacetic acid (TFA)[7]

-

Dichloromethane (DCM)

Procedure:

-

Dissolve Intermediate 1 in DCM (5–10 mL per mmol).

-

Add TFA (1:4 ratio v/v with DCM).

-

Stir at RT for 1–2 hours.

-

Work-up: Concentrate in vacuo. Co-evaporate with toluene or DCM (x3) to remove residual TFA.

-

Critical Step: Ensure all TFA is removed, as it will quench the coupling reagents in the next step. The product is now a TFA salt.

-

Protocol 3: Amide Coupling to Ligand B

Objective: Conjugate the second ligand (Carboxylic Acid) to the amine-linker.

Reagents:

-

Ligand B (Carboxylic Acid)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3–5 eq)

-

Anhydrous DMF

Procedure:

-

Dissolve Ligand B (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 5 mins to activate the acid.

-

Add the Amine-Linker (TFA salt) (1.0 eq) dissolved in minimal DMF.

-

Immediately add DIPEA (3–5 eq). Check pH > 8.

-

Stir at RT for 2–12 hours.

-

Purification: Isolate the final PROTAC via Preparative HPLC (Reverse Phase, C18).

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 (Alkylation) | Elimination of HBr (formation of vinyl ether). | Lower temperature to 40–50°C. Switch base to K₂CO₃ (milder than Cs₂CO₃ or NaH). |

| Incomplete Reaction (Step 1) | Steric hindrance on Ligand A. | Add KI (0.1 eq) to convert Alkyl-Br to highly reactive Alkyl-I in situ. |

| Linker Decomposition | Acidic hydrolysis of Boc during storage. | Verify purity of linker by ¹H NMR before use. Ensure storage is anhydrous. |

| Poor Solubility of Final PROTAC | Lipophilicity of warheads. | This linker is short (PEG2). Consider switching to a longer analog (Boc-PEG4-Br) if solubility remains poor. |

References

-

Chemical Identity & Properties: PubChem.[1] tert-Butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate (Compound CID: 22471886).[1][8] National Library of Medicine. [Link][8]

-

PROTAC Linker Design: Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[9] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. [Link]

-

Synthesis Protocol (Alkylation): Salvatore, R. N., et al. (2002).[10] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry. [Link]

Sources

- 1. tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | C11H22BrNO4 | CID 22471886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 165963-71-3|tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 5. tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate | 165963-71-3 [sigmaaldrich.com]

- 6. tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate | 165963-71-3 | Benchchem [benchchem.com]

- 7. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

- 9. biochempeg.com [biochempeg.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Using tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate in ADC development

Application Note: Strategic Integration of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate in Next-Gen ADC Development

Executive Summary

This guide details the strategic application of tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (referred to herein as Boc-PEG3-Br ) in the synthesis of Antibody-Drug Conjugates (ADCs).

As a heterobifunctional linker, Boc-PEG3-Br serves as a critical "spacer" module. It bridges hydrophobic cytotoxic payloads with monoclonal antibodies (mAbs) while imparting essential hydrophilicity via its polyethylene glycol (PEG) backbone.[1] This guide provides validated protocols for payload attachment (via alkylation), linker activation, and bioconjugation, emphasizing the PEG3 length's specific utility in balancing solubility with steric accessibility.

Molecule Profile & Strategic Utility

Chemical Structure: Boc-NH-(CH2CH2O)2-CH2CH2-Br

| Property | Specification | Strategic Implication |

| Molecular Weight | 356.25 g/mol | Low MW minimizes impact on antibody pharmacokinetics (PK). |

| Spacer Length | ~13 Å (PEG3) | "The Goldilocks Zone": Long enough to prevent payload aggregation and improve solubility; short enough to avoid steric shielding of the payload from target enzymes or receptors [1, 2]. |

| Reactive Group A | Alkyl Bromide | Electrophile: Specific for SN2 reactions with nucleophilic payloads (Phenols, Thiols, Amines). |

| Reactive Group B | Boc-Amine | Protected Nucleophile: Stable during payload coupling; deprotects to a primary amine for antibody attachment (via activation). |

| Hydrophilicity | Moderate (LogP ~1.2) | Masks hydrophobic payloads (e.g., PBD dimers, Duocarmycins), preventing ADC aggregation in plasma [3]. |

Experimental Workflow: The "Payloader" Protocol

The most common application of Boc-PEG3-Br is the alkylation of a phenolic hydroxyl group on a cytotoxic payload (e.g., Combretastatin derivatives, Duocarmycin analogs).

Phase A: Linker-Payload Synthesis (SN2 Alkylation)

Objective: Covalently attach the PEG linker to the payload via ether bond formation.

Mechanism: The reaction proceeds via an SN2 mechanism . The phenolic oxygen of the payload acts as the nucleophile, displacing the bromide leaving group.

Protocol:

-

Reagents:

-

Payload (containing phenolic -OH): 1.0 equiv.

-

Boc-PEG3-Br : 1.2 – 1.5 equiv.

-

Base: Cesium Carbonate (Cs₂CO₃): 2.0 – 3.0 equiv. (Note: Cs₂CO₃ is preferred over K₂CO₃ for its higher solubility in organic solvents and the "cesium effect" which stabilizes the transition state).

-

Solvent: Anhydrous DMF or DMSO.

-

Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

-

-

Procedure:

-

Dissolve the Payload in anhydrous DMF (0.1 M concentration).

-

Add Cs₂CO₃ and stir at Room Temperature (RT) for 15 minutes to deprotonate the phenol (color change often observed).

-

Add Boc-PEG3-Br dropwise.

-

(Optional) Add KI.

-

Heat the reaction to 50–60°C under inert atmosphere (N₂ or Ar) for 4–16 hours.

-

Monitor: Check via LC-MS. Look for the disappearance of the Payload peak and the appearance of the Product mass (+356 Da minus HBr).

-

-

Work-up:

-

Dilute with EtOAc, wash with water/brine to remove DMF.

-

Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (SiO₂).

-

Critical Checkpoint (Self-Validation): The product must show a clear isotopic pattern in MS lacking the characteristic 1:1 doublet of Bromine (

Phase B: Linker Activation (Boc-Deprotection & Functionalization)

Objective: Expose the amine and convert it into a Maleimide group for Cysteine-based antibody conjugation.

Step 1: Boc-Deprotection

-

Reagent: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Condition: Stir at RT for 1–2 hours.

-

Work-up: Evaporate volatiles. Co-evaporate with Toluene (3x) to remove residual TFA.

-

Result: Payload-PEG3-NH2 (TFA salt).

Step 2: Maleimide Activation (The Bridge)

-

Rationale: Antibodies are typically conjugated via reduced interchain cysteines. We must convert the primary amine to a maleimide.

-

Reagents:

-

Payload-PEG3-NH2 (from Step 1).

-

SMCC (Succinetidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) OR NHS-Maleimide ester.

-

Base: DIPEA (3.0 equiv).

-

-

Procedure:

-

Dissolve amine in anhydrous DMF. Add DIPEA (pH ~8).

-

Add SMCC (1.5 equiv). Stir at RT for 2–4 hours.

-

Purification: Reverse-phase HPLC (C18).

-

-

Final Construct: Payload-PEG3-Maleimide.

Visualization: Synthesis Pathway

The following diagram illustrates the complete chemical workflow, from raw materials to the final "Drug-Linker" ready for bioconjugation.

Caption: Figure 1. Step-wise synthesis of a PEG3-linked ADC Warhead using Boc-PEG3-Br as the primary spacer module.

Protocol: Antibody Conjugation (Cysteine-Maleimide)

Context: This protocol assumes you have the Payload-PEG3-Maleimide generated in Phase B.

1. Antibody Reduction:

-

Dilute mAb to 5–10 mg/mL in PBS (pH 7.4) + 1 mM EDTA.

-

Add TCEP (Tris(2-carboxyethyl)phosphine) at 2.5 molar equivalents (relative to mAb) to target partial reduction of interchain disulfides (aiming for DAR 4).

-

Incubate: 37°C for 1 hour.

2. Conjugation:

-

Cool mAb solution to 4°C.

-

Dissolve Payload-PEG3-Maleimide in DMSO (10 mM stock).

-

Add Drug-Linker to mAb at 6–8 molar equivalents (excess ensures saturation of free thiols). Keep DMSO < 10% v/v.

-

Incubate: 1 hour at 4°C.

3. Quenching & Purification:

-

Add N-Acetylcysteine (20 equiv) to quench unreacted maleimides.

-

Purify via SEC (Size Exclusion Chromatography) or desalting column (e.g., PD-10) to remove free drug.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Alkylation | Hydrolysis of Bromide | Ensure reagents are strictly anhydrous. Store Boc-PEG3-Br at -20°C under Argon. |

| Incomplete Substitution | Steric hindrance on Payload | Add KI (Potassium Iodide) to convert Bromide to Iodide (better leaving group). Increase Temp to 70°C. |

| ADC Aggregation | Hydrophobicity | The PEG3 spacer may be too short for extremely hydrophobic payloads. Consider switching to Boc-PEG8-Br [4]. |

| Broad DAR Distribution | Inefficient Reduction | Optimize TCEP/mAb ratio. Validate reduction via PLRP-MS (Reverse Phase MS of reduced chains). |

References

-

AxisPharm. "N-Boc-PEG-bromide Applications in Bioconjugation." AxisPharm Research Tools. Accessed October 2025.[2] [Link]

-

Lyon, R. et al. "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index." Nature Biotechnology, 2015. [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Boc Deprotection of PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Boc Deprotection in PEGylation

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation. Their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules is well-established. To facilitate the precise assembly of these complex bioconjugates, functional groups on the PEG linker are often temporarily masked with protecting groups. Among the most widely used is the tert-butyloxycarbonyl (Boc) group, which provides robust protection for amine functionalities during synthesis and modification.[1][2]

The removal, or "deprotection," of the Boc group is a critical step, unveiling the reactive amine for subsequent conjugation to proteins, peptides, antibodies, or small-molecule drugs.[1] This application note provides a comprehensive guide to the Boc deprotection of PEG linkers, delving into the underlying chemical principles, offering detailed experimental protocols, and outlining methods for verifying a successful reaction.

Scientific Principles: The Chemistry of Boc Deprotection

The widespread use of the Boc protecting group stems from its stability under a variety of chemical conditions and its facile cleavage under acidic conditions.[1][3] The deprotection process is an acid-catalyzed hydrolysis of the carbamate bond.[3]

The Reaction Mechanism

The deprotection reaction proceeds through a well-understood mechanism:

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[3][4][5]

-

Formation of a Carbamic Acid: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4]

-

Decarboxylation: The carbamic acid is inherently unstable and readily undergoes decarboxylation, releasing the free amine and carbon dioxide gas.[3][4][5] It is important to perform this reaction in an open or well-vented system to allow the CO2 to escape.[4]

-

Formation of the Amine Salt: In the presence of excess acid, the newly liberated amine is protonated, forming the corresponding salt (e.g., trifluoroacetate or hydrochloride).[3][4]

The tert-butyl cation generated during the reaction can be quenched by a suitable trapping agent, deprotonate to form isobutylene gas, or in some cases, polymerize.[4][6]

Potential Side Reactions

A potential issue during Boc deprotection is the alkylation of nucleophilic sites on the substrate or product by the tert-butyl cation.[7][8] Electron-rich aromatic rings, thiols, guanidines, and amidines are particularly susceptible to this side reaction.[7][8] The use of scavengers can help to suppress this unwanted alkylation.[7]

Visualizing the Boc Deprotection Mechanism

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Boc deprotection of PEG linkers using common acidic reagents. The optimal conditions may vary depending on the specific PEG linker and the presence of other acid-sensitive functional groups.[1][9]

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally effective method for Boc deprotection.[9]

Materials and Reagents:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying, optional)

-

Toluene (for co-evaporation)

-

Cold diethyl ether (for precipitation)

-

Round-bottom flask

-

Magnetic stir bar and stir plate

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.[9]

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20–50% (v/v).[9][10] For example, for a 20% TFA solution, add 1 mL of TFA to 4 mL of the DCM solution.[9]

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[9][10]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 1–2 hours.[9][10]

-

Work-up:

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.[9]

-

To aid in the removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[10] The resulting product is the TFA salt of the deprotected PEG linker, which can often be used directly in subsequent reactions.[3][9][10]

-

Optional Neutralization/Isolation:

-

Neutralization: To obtain the free amine, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution. Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[9]

-

Precipitation: Alternatively, the deprotected product can be precipitated from the reaction mixture by the addition of cold diethyl ether, collected by filtration, and washed with cold diethyl ether.[9]

Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides an alternative to TFA and can be advantageous in certain situations.

Materials and Reagents:

-

Boc-protected PEG linker

-

4M HCl in 1,4-dioxane

-

Methanol (MeOH) or Dichloromethane (DCM), anhydrous

-

Diethyl ether (for precipitation)

-

Round-bottom flask

-

Magnetic stir bar and stir plate

Procedure:

-

Dissolution: Dissolve the Boc-protected PEG linker in a minimal amount of anhydrous DCM or MeOH in a round-bottom flask with a magnetic stir bar.[9]

-

Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5–10 equivalents relative to the substrate).[9]

-

Reaction: Stir the reaction mixture at room temperature for 1–4 hours.[9]

-

Monitoring: Monitor the reaction by TLC or LC-MS.[9]

-

Isolation: Upon completion, the product can be isolated by removing the solvent under reduced pressure. Alternatively, the hydrochloride salt of the deprotected product can be precipitated by the addition of diethyl ether, collected by filtration, and washed with cold diethyl ether.[9]

Summary of Typical Reaction Conditions

| Reagent | Solvent | Concentration | Temperature | Time | Work-up |

| TFA | DCM | 20-50% (v/v) | 0 °C to RT | 1-2 hours | Evaporation, optional neutralization or precipitation |

| 4M HCl | 1,4-Dioxane | 5-10 equivalents | RT | 1-4 hours | Evaporation or precipitation |

Experimental Workflow Diagram

Caption: General experimental workflow for Boc deprotection.

Verification of Deprotection

Confirming the complete removal of the Boc group and the integrity of the PEG linker is crucial for the success of subsequent conjugation steps. Several analytical techniques can be employed for this purpose.

Thin-Layer Chromatography (TLC)

TLC is a quick and convenient method for monitoring the progress of the reaction. The deprotected amine is more polar than the starting Boc-protected PEG linker and will therefore have a lower Retention Factor (Rf) value on the TLC plate.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for accurately monitoring the reaction and confirming the identity of the product.[9][10] By comparing the mass spectra of the starting material and the product, the loss of the Boc group (mass = 100.12 g/mol ) can be confirmed.

Typical LC-MS Conditions:

-

LC System: A standard HPLC system with a C18 column.[10]

-

Mobile Phase A: Water with 0.1% Formic Acid.[10]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[10]

-

Gradient: A suitable gradient from low to high organic phase concentration.

-

Detection: UV detection and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides definitive structural confirmation. The disappearance of the characteristic signal for the nine protons of the tert-butyl group, typically a singlet around 1.4 ppm, is a clear indication of successful deprotection.[11]

Conclusion

The Boc deprotection of PEG linkers is a fundamental and critical step in the synthesis of a wide range of bioconjugates. The acid-catalyzed methods described in this application note are robust and widely applicable. By understanding the underlying chemical principles, carefully following the experimental protocols, and employing appropriate analytical techniques for verification, researchers can confidently and efficiently deprotect Boc-protected PEG linkers, paving the way for successful downstream applications in drug delivery and biomedical research.

References

- BenchChem. (2025). Application Note and Protocol: Boc Deprotection of Aminooxy PEG Linkers.

- BenchChem. (2025). Application Note and Protocols: A Step-by-Step Guide to Boc Deprotection of PEG Linkers.

- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.

- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).

- Master Organic Chemistry. Amine Protection and Deprotection.

- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.

- Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.

- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.

- BroadPharm. Boc-PEG, PEG linker, PEG reagent.

- BenchChem. (2025). Application Notes and Protocols for Boc Deprotection of Amino-PEG12-Boc.

- PMC. (2014). Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition.

- AxisPharm. Boc | Polymer PEG.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc | Polymer PEG | AxisPharm [axispharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. BOC deprotection [ms.bzchemicals.com]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Amine Functionalization with Boc-PEG-Bromide Linkers

[1][2]

Abstract

This application note provides a rigorous technical guide for the functionalization of primary and secondary amines using tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (referred to herein as Boc-PEG2-Alk-Br ).[1][2] This reagent is a critical heterobifunctional linker employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and surface modification. While alkylation with alkyl bromides is a standard transformation, it is plagued by competing side reactions such as over-alkylation (quaternization) and elimination. This guide details an optimized Cesium Effect protocol to maximize mono-alkylation selectivity and yield, ensuring high-fidelity linker installation.

Introduction & Molecule Profile[2]

The reagent tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate combines a lipophilic, acid-labile protecting group (Boc) with a hydrophilic polyethylene glycol (PEG) spacer and an electrophilic alkyl bromide.[1][2]

Chemical Profile

| Property | Specification |

| IUPAC Name | tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate |

| Common Aliases | N-Boc-PEG2-Bromide; Boc-NH-PEG2-CH2CH2-Br |

| CAS Number | 165963-71-3 |

| Formula | |

| Molecular Weight | 312.20 g/mol |

| Electrophile | Primary Alkyl Bromide ( |

| Solubility | Soluble in DMF, DMSO, DCM, MeOH; sparingly soluble in water.[1][2][3][4] |

Strategic Utility

In drug discovery, this linker serves as a "spacer arm." The PEG units improve the water solubility of hydrophobic warheads (e.g., cereblon ligands in PROTACs) and provide the spatial flexibility required for ternary complex formation. The Boc group allows for orthogonal protection, enabling the amine to be unveiled only after the linker is attached to the target molecule.

Mechanistic Insight: The "Cesium Effect"[4]

The core reaction is a bimolecular nucleophilic substitution (

To mitigate this, we utilize the Cesium Effect . Cesium carbonate (

Reaction Pathway Diagram[2][5]

Figure 1: Reaction pathway highlighting the suppression of dialkylation via the Cesium Effect.

Experimental Protocols

Pre-Lab Planning: Solvent & Base Selection

| Variable | Recommendation | Rationale |

| Solvent | Anhydrous DMF (Preferred) or DMAc | High dielectric constant promotes |

| Base | Cesium Carbonate ( | Promotes mono-alkylation; superior solubility in DMF vs |

| Catalyst | Potassium Iodide (KI) (Optional) | Finkelstein reaction: Converts Br to I in situ, accelerating sluggish reactions (0.1 eq).[2] |

| Stoichiometry | 1.0 eq Amine : 1.1 eq Bromide | Slight excess of linker ensures completion; Cs base controls selectivity. |

Protocol A: Mono-Alkylation of Primary Amines (High Selectivity)

Use this protocol for valuable primary amines where preventing over-alkylation is critical.[1][2]

Reagents:

-

Target Amine (

equiv)[2] -

Boc-PEG2-Alk-Br (

equiv)[1][2] -

Cesium Carbonate (

) ( -

Potassium Iodide (KI) (

equiv) - Add if amine is sterically hindered.[1][2] -

Solvent: Anhydrous DMF (

M concentration relative to amine).[2]

Procedure:

-

Preparation: Flame-dry a reaction vial and purge with nitrogen/argon.

-

Dissolution: Dissolve the Target Amine (1.0 eq) in anhydrous DMF.

-

Activation: Add

(1.5 eq) and KI (0.1 eq, optional). Stir at room temperature for 15 minutes to deprotonate/activate the amine. -

Addition: Add Boc-PEG2-Alk-Br (1.1 eq) dissolved in a minimal amount of DMF dropwise over 5-10 minutes.

-

Note: Slow addition keeps the concentration of electrophile low, further favoring mono-alkylation.[1]

-

-

Reaction: Heat the mixture to 60°C and stir for 4–16 hours.

-

Workup:

-

Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[2] The Boc group makes the product lipophilic enough for standard silica columns.

Protocol B: Alkylation of Secondary Amines